molecular formula C11H8BrNO2 B13579906 Methyl5-bromoquinoline-6-carboxylate

Methyl5-bromoquinoline-6-carboxylate

Cat. No.: B13579906
M. Wt: 266.09 g/mol
InChI Key: RLAIGZCUJYYBQM-UHFFFAOYSA-N
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Description

Methyl5-bromoquinoline-6-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and industrial chemistry Quinoline itself is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-bromoquinoline-6-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method is the reaction of 5-bromoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl5-bromoquinoline-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Formation of quinoline derivatives with various functional groups.

    Oxidation: Formation of quinoline N-oxides.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl5-bromoquinoline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl5-bromoquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylate group enhance its binding affinity and specificity. The compound can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoquinoline: Lacks the carboxylate group, making it less reactive.

    Quinoline-6-carboxylate: Lacks the bromine atom, affecting its binding properties.

    Methylquinoline-6-carboxylate: Lacks the bromine atom, altering its chemical reactivity.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

methyl 5-bromoquinoline-6-carboxylate

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-5-9-7(10(8)12)3-2-6-13-9/h2-6H,1H3

InChI Key

RLAIGZCUJYYBQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)N=CC=C2)Br

Origin of Product

United States

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